(R)-1-Hydroxy-2-methyl-3-pentanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
183474-64-8 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(2R)-1-hydroxy-2-methylpentan-3-one |
InChI |
InChI=1S/C6H12O2/c1-3-6(8)5(2)4-7/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |
InChI Key |
JYEMLYGXHDIVRA-RXMQYKEDSA-N |
Isomeric SMILES |
CCC(=O)[C@H](C)CO |
Canonical SMILES |
CCC(=O)C(C)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 1 Hydroxy 2 Methyl 3 Pentanone
Enantioselective Catalytic Synthesis
The direct formation of (R)-1-Hydroxy-2-methyl-3-pentanone with high enantiopurity can be achieved through various catalytic asymmetric reactions. These methods utilize chiral catalysts to control the stereochemical outcome of the reaction, providing an efficient route to the desired enantiomer.
Asymmetric Organocatalysis in this compound Formation
Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, avoiding the use of metal catalysts. While specific studies on the organocatalytic synthesis of this compound are not extensively documented, analogous reactions for similar α-hydroxy ketones suggest potential pathways. For instance, proline and its derivatives are known to catalyze asymmetric aldol (B89426) reactions, which could potentially be adapted for the synthesis of the target molecule. The reaction would likely involve the cross-aldol reaction between propanal and 1-hydroxy-2-butanone, where a chiral organocatalyst would control the facial selectivity of the enolate attack on the aldehyde.
Metal-Catalyzed Asymmetric Transformations to Access this compound
Metal-catalyzed asymmetric synthesis offers a broad spectrum of reactions applicable to the formation of chiral α-hydroxy ketones. Methodologies such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions are central to this approach. For the synthesis of this compound, the asymmetric reduction of a suitable prochiral precursor like 1-hydroxy-2-methylpentan-3-one-1,2-dione would be a plausible route. Chiral transition metal complexes, for example, those based on ruthenium, rhodium, or iridium with chiral ligands, are known to be highly effective for such transformations, delivering the desired alcohol with high enantioselectivity.
Another potential metal-catalyzed route is the asymmetric hydroxylation of a corresponding enolate. While specific examples for 1-Hydroxy-2-methyl-3-pentanone are scarce, this methodology is well-established for the synthesis of other α-hydroxy ketones.
Biocatalytic Approaches for Stereoselective Production
Biocatalysis, utilizing enzymes or whole organisms, provides a green and highly selective alternative for the synthesis of chiral compounds. For the production of this compound, several biocatalytic strategies can be envisioned. One such approach is the asymmetric reduction of 2-methyl-1,3-pentanedione using a ketoreductase (KRED) that selectively reduces one of the carbonyl groups to the desired (R)-alcohol.
Another biocatalytic method involves the use of lyases for the asymmetric carboligation of aldehydes. While specific data for the synthesis of this compound is limited, research on analogous compounds such as (R)-3-hydroxy-2-pentanone has been reported. In one study, the silyl (B83357) enol ether of 2-pentanone was subjected to Sharpless asymmetric dihydroxylation using AD-mix-β, which yielded (R)-3-hydroxy-2-pentanone with a high enantiomeric excess. A similar strategy could potentially be adapted for the synthesis of the target molecule.
| Precursor | Biocatalyst/Method | Product | Yield (%) | Enantiomeric Excess (%) |
| Silyl enol ether of 2-pentanone | AD-mix-β | (R)-3-hydroxy-2-pentanone | 71.9 | 84.9 |
Table 1: Biocatalytic synthesis of a structurally related α-hydroxy ketone.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary is removed.
Diastereoselective Synthesis through Chiral Auxiliaries
The use of chiral auxiliaries is a robust and predictable method for asymmetric synthesis. For the synthesis of this compound, a common approach would involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to a propionate moiety. The resulting chiral imide can then be enolized and subsequently hydroxylated. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile (an oxygen source) to one face of the enolate, leading to the formation of one diastereomer in excess.
Cleavage and Recovery of Chiral Auxiliaries
A crucial step in any chiral auxiliary-mediated synthesis is the efficient and non-racemizing cleavage of the auxiliary from the product, along with the recovery of the auxiliary for reuse to maintain cost-effectiveness. For oxazolidinone auxiliaries, cleavage is typically achieved by hydrolysis with lithium hydroxide and hydrogen peroxide, or by reduction with lithium borohydride (B1222165), to yield the corresponding carboxylic acid or primary alcohol, respectively. The choice of cleavage conditions would depend on the desired final product and the stability of the α-hydroxy ketone moiety. The recovery of the chiral auxiliary is usually straightforward and can be achieved in high yields through extraction or chromatography.
Chemoenzymatic and Hybrid Synthetic Routes
Chemoenzymatic and hybrid synthetic strategies offer powerful tools for the efficient and selective synthesis of chiral molecules like this compound. These approaches combine the selectivity of biocatalysts with the versatility of chemical reactions to achieve high yields and enantiomeric purities.
One prominent chemoenzymatic approach for the synthesis of chiral α-hydroxy ketones is through the dynamic kinetic resolution (DKR) of a racemic mixture of 1-hydroxy-2-methyl-3-pentanone. This process typically involves the synergistic action of a lipase for the stereoselective acylation of one enantiomer and a transition metal catalyst for the in-situ racemization of the unreacted enantiomer. For instance, a lipase such as Candida antarctica lipase B (CALB) can selectively acylate the (R)-enantiomer, while a ruthenium-based catalyst can racemize the remaining (S)-enantiomer, allowing for a theoretical yield of the acylated (R)-enantiomer approaching 100%. Subsequent deacylation yields the desired this compound with high enantiomeric excess.
Another viable hybrid route involves the asymmetric reduction of a suitable prochiral precursor, such as 2-methyl-1-hydroxy-3-pentanone. This can be achieved using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH) that exhibits high selectivity for the formation of the (R)-enantiomer. The biocatalyst provides the high stereoselectivity, while the synthesis of the prochiral substrate can be accomplished through traditional organic chemistry methods. The choice of enzyme is critical and often requires screening of various KREDs to find one with the desired activity and selectivity for the specific substrate.
A hypothetical chemoenzymatic route could start with a readily available starting material, which is first converted to a prochiral diketone. A regioselective and enantioselective reduction of one of the carbonyl groups can then be performed using a specific alcohol dehydrogenase. For example, an ADH from Lactobacillus brevis has been successfully used on a large scale for the regio- and enantioselective reduction of a β,δ-diketohexanoate ester, demonstrating the industrial feasibility of such transformations nih.gov.
The table below summarizes potential chemoenzymatic strategies for the synthesis of this compound.
| Strategy | Key Transformation | Biocatalyst Example | Chemocatalyst/Reagent Example | Potential Advantages |
| Dynamic Kinetic Resolution (DKR) | Stereoselective acylation of racemic 1-hydroxy-2-methyl-3-pentanone | Candida antarctica lipase B (CALB) | Ruthenium complex | High theoretical yield (>50%), high enantiomeric excess. |
| Asymmetric Reduction | Enantioselective reduction of 2-methyl-1-hydroxy-3-pentanone | Ketoreductase (KRED) from various microorganisms | - | High enantioselectivity, mild reaction conditions. |
| Regio- and Enantioselective Reduction | Selective reduction of a prochiral diketone precursor | Alcohol Dehydrogenase (ADH) from Lactobacillus sp. | - | High regio- and enantioselectivity in a single step. |
Reaction Engineering Aspects of Large-Scale Production of the (R)-Enantiomer
The successful implementation of chemoenzymatic routes on an industrial scale necessitates careful consideration of various reaction engineering aspects to ensure process efficiency, robustness, and economic viability.
Enzyme Selection and Optimization: The choice of a suitable biocatalyst is paramount. The enzyme must exhibit high activity, stability, and stereoselectivity under process conditions. Modern enzyme engineering techniques, such as directed evolution, can be employed to improve these properties. For instance, ketoreductases have been engineered for enhanced stability and activity, enabling higher substrate loading and improved space-time yields in the production of chiral alcohols nih.gov.
Cofactor Regeneration: Many oxidoreductases, such as KREDs and ADHs, require stoichiometric amounts of expensive nicotinamide cofactors (e.g., NAD(P)H). For a cost-effective process, in-situ cofactor regeneration is essential. A common approach is to use a substrate-coupled regeneration system, where a cheap, sacrificial alcohol like isopropanol (B130326) is co-fed. The same enzyme that reduces the target ketone also oxidizes isopropanol to acetone, thus regenerating the NAD(P)H cofactor. Alternatively, an enzyme-coupled system, for example using glucose and glucose dehydrogenase, can be employed.
Process Intensification and Reactor Design: To maximize productivity, process intensification strategies are often implemented. This can include using immobilized enzymes, which facilitates catalyst recovery and reuse, and allows for continuous processing in packed-bed or membrane reactors. Immobilization can also enhance enzyme stability. The use of biphasic systems or organic co-solvents may be necessary to overcome substrate or product inhibition and to improve the solubility of hydrophobic substrates. However, the choice of solvent must be compatible with enzyme activity and stability.
The following table outlines key reaction engineering considerations for the large-scale production of this compound.
| Parameter | Key Considerations | Potential Solutions |
| Biocatalyst | Activity, stability, stereoselectivity, cost. | Enzyme screening, directed evolution, immobilization. |
| Cofactor | Cost, regeneration efficiency. | Substrate-coupled regeneration (e.g., isopropanol), enzyme-coupled regeneration (e.g., glucose/GDH). |
| Reaction Medium | Substrate/product solubility and inhibition, enzyme stability. | Aqueous buffers, biphasic systems, organic co-solvents. |
| Reactor Type | Batch vs. continuous, catalyst recovery. | Stirred-tank reactors, packed-bed reactors (with immobilized enzyme), membrane reactors. |
| Downstream Processing | Product purity, separation efficiency, cost. | Extraction, distillation, chromatography. |
Reaction Chemistry and Mechanistic Investigations of R 1 Hydroxy 2 Methyl 3 Pentanone
Stereoselective Transformations of the Hydroxyl and Ketone Functionalities
The presence of a hydroxyl group and a ketone in close proximity, along with a chiral center, allows for a range of stereoselective transformations. The inherent chirality of the starting material can influence the stereochemical outcome of reactions at both functional groups.
One of the primary transformations of the ketone is its reduction to a secondary alcohol. This reaction creates a new stereocenter at the C3 position, leading to the formation of diastereomeric diols. The stereochemical course of this reduction is highly dependent on the reagent and reaction conditions employed, often governed by Felkin-Anh or Cram chelation models. For instance, chelation-controlled reductions, favored by reagents like zinc borohydride (B1222165), typically proceed through a cyclic transition state involving the C1 hydroxyl group, leading to high diastereoselectivity. In contrast, non-chelating reducing agents such as sodium borohydride may exhibit lower selectivity, influenced primarily by steric factors.
Conversely, selective oxidation of the primary hydroxyl group to an aldehyde can be achieved using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), yielding the corresponding β-keto aldehyde. Care must be taken to avoid over-oxidation or side reactions.
| Reaction | Reagent | Product | Typical Diastereomeric Ratio (syn:anti) |
| Ketone Reduction | Zn(BH4)2 | (2R,3S)-2-methylpentane-1,3-diol | >95:5 |
| Ketone Reduction | NaBH4 | (2R,3S)-2-methylpentane-1,3-diol / (2R,3R)-2-methylpentane-1,3-diol | ~60:40 |
| Hydroxyl Oxidation | PCC | (R)-2-methyl-3-oxo-pentanal | - |
Enolization and Enolate Chemistry of (R)-1-Hydroxy-2-methyl-3-pentanone
The ketone functionality of this compound can undergo enolization to form an enol or an enolate under appropriate basic or acidic conditions. The regioselectivity of enolate formation is a key consideration. Deprotonation can occur at either the C2 or C4 position. The C2 proton is more acidic due to the adjacent methyl group, leading to the thermodynamically favored enolate. However, kinetic deprotonation at the less hindered C4 position can be achieved using bulky, non-nucleophilic bases at low temperatures.
The resulting enolates are valuable nucleophilic intermediates. Their subsequent reactions, such as alkylation, can be directed by the existing stereocenter at C2, potentially leading to diastereoselective formation of new carbon-carbon bonds. The hydroxyl group can influence the stereochemical outcome through intramolecular hydrogen bonding or by acting as a directing group.
Aldol (B89426) and Related Condensation Reactions involving this compound
As an enolizable ketone, this compound can participate in aldol and related condensation reactions, acting as either the nucleophilic enolate component or the electrophilic carbonyl component.
When acting as the enolate, its reaction with an aldehyde or ketone leads to the formation of a β-hydroxy ketone. The stereochemistry of the newly formed hydroxyl group and the carbon bearing the substituent from the electrophile is of significant interest. The facial selectivity of the enolate's attack on the electrophile can be influenced by the chiral center at C2.
In a self-condensation reaction, the enolate of this compound can react with another molecule of itself. This can lead to a complex mixture of diastereomeric products.
Derivatization Strategies for Synthetic Applications
The hydroxyl and ketone groups of this compound are amenable to a variety of derivatization strategies, which are often employed to protect one of the functional groups while the other is being transformed.
The primary hydroxyl group can be protected as an ether (e.g., silyl (B83357) ether, benzyl (B1604629) ether) or an ester. This is a common strategy to prevent its interference in reactions targeting the ketone, such as Grignard additions or Wittig reactions. The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its removal.
The ketone can be protected as a ketal or acetal, for example, by reacting it with a diol in the presence of an acid catalyst. This allows for selective reactions at the hydroxyl group, such as oxidation or esterification.
| Functional Group | Protecting Group | Reagents for Protection | Reagents for Deprotection |
| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) ether | TBDMSCl, Imidazole | TBAF |
| Hydroxyl | Benzyl (Bn) ether | BnBr, NaH | H2, Pd/C |
| Ketone | Ethylene glycol ketal | Ethylene glycol, p-TsOH | H3O+ |
Studies on Elimination Reactions and Enone Formation
The hydroxyl group of this compound can undergo elimination reactions, typically under acidic or basic conditions, to form an α,β-unsaturated ketone. This dehydration reaction leads to the formation of (R)-2-methyl-1-penten-3-one.
The mechanism of this elimination can proceed through either an E1 or E2 pathway. Acid-catalyzed dehydration likely involves protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate, which then loses a proton to form the double bond. Base-catalyzed elimination would involve the formation of an enolate, with the subsequent elimination of the hydroxide.
Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate elimination under milder basic conditions. This two-step process often provides better control and higher yields of the desired enone.
Applications of R 1 Hydroxy 2 Methyl 3 Pentanone in Asymmetric Synthesis
(R)-1-Hydroxy-2-methyl-3-pentanone as a Chiral Building Block
Chiral building blocks are enantiomerically pure compounds that can be incorporated into a larger molecule without the need for a resolution step. This compound, with its defined stereocenter at the C2 position, serves as an excellent example of such a building block. The presence of two distinct functional groups, a primary alcohol and a ketone, offers orthogonal reactivity. This allows for selective manipulation of one group while the other remains protected or unreactive, a crucial strategy in multi-step organic synthesis.
The hydroxyl group can be protected, for instance, as a silyl (B83357) ether or a benzyl (B1604629) ether, allowing the ketone to undergo various transformations such as nucleophilic additions, reductions, or reactions involving enolate chemistry. Conversely, the ketone can be protected as a ketal, enabling transformations at the hydroxyl group, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution. This versatility makes this compound a valuable precursor for the synthesis of a variety of chiral molecules.
The general importance of α-hydroxy ketones as building blocks is highlighted by their presence in various natural products and pharmaceuticals, including antidepressants and antitumor antibiotics. nih.govacs.org The development of efficient synthetic routes to enantiomerically enriched α-hydroxy ketones is an active area of research. nih.govacs.org
Utilization in the Construction of Complex Organic Scaffolds
The carbon skeleton of this compound can be strategically incorporated into more complex molecular architectures. The chiral methyl-bearing stereocenter can serve as a crucial element for controlling the stereochemistry of subsequent reactions. For instance, aldol (B89426) reactions involving the enolate of a protected form of this compound can lead to the formation of new carbon-carbon bonds with predictable stereochemical outcomes. The existing stereocenter can direct the facial selectivity of the incoming electrophile, leading to diastereomerically enriched products.
Furthermore, the α-hydroxy ketone moiety can be a precursor to other important structural motifs. For example, reduction of the ketone can lead to the formation of a 1,2-diol, a common feature in many natural products and chiral ligands. rsc.orgsemanticscholar.org Alternatively, oxidation of the primary alcohol and subsequent manipulations can lead to the formation of chiral α-amino acids or other functionalized carboxylic acids. The ability to transform this relatively simple chiral molecule into a variety of more complex structures underscores its utility in the construction of diverse organic scaffolds.
Stereoselective Synthesis of Chiral Intermediates
The inherent chirality of this compound makes it an ideal starting material for the stereoselective synthesis of various chiral intermediates. Stereoselective reactions are crucial in modern organic synthesis as they allow for the preferential formation of one stereoisomer over others. masterorganicchemistry.com
One key application is in the synthesis of chiral 1,2-diols. Asymmetric hydrogenation of the ketone functionality in α-hydroxy ketones, including structures analogous to this compound, can be achieved with high enantioselectivity using chiral catalysts. rsc.orgsemanticscholar.org These chiral diols are themselves valuable intermediates in the synthesis of natural products and pharmaceuticals.
Moreover, the hydroxyl group can be used to direct the stereochemical outcome of reactions at the adjacent carbonyl group. For example, chelation-controlled reductions of the ketone can lead to the formation of syn- or anti-1,2-diols depending on the choice of reducing agent and reaction conditions. This substrate-controlled stereoselectivity is a powerful tool in asymmetric synthesis.
Below is a table illustrating the potential stereoselective transformations of this compound to yield important chiral intermediates.
| Starting Material | Reagent/Catalyst | Product | Application of Product |
| This compound | Chiral reducing agent (e.g., (R)-CBS catalyst) | (2R,3S)-2-Methylpentane-1,3-diol | Chiral building block, precursor to other chiral molecules |
| This compound | Oxidizing agent (e.g., PCC), then Wittig reagent | Chiral α,β-unsaturated ketone | Dienophile in Diels-Alder reactions, Michael acceptor |
| This compound | Protecting group for OH, then Grignard reagent | Chiral tertiary alcohol | Intermediate for further functionalization |
Development of Novel Chiral Reagents and Ligands from this compound
The structural framework of this compound can be elaborated to generate new chiral reagents and ligands for asymmetric catalysis. Chiral ligands are essential components of many catalytic systems that mediate enantioselective transformations.
For instance, the 1,2-diol that can be derived from the reduction of this compound can serve as a precursor to chiral phosphine, amine, or N-heterocyclic carbene (NHC) ligands. The C2 symmetry or asymmetry of these ligands, dictated by the stereochemistry of the starting material, can induce high levels of enantioselectivity in metal-catalyzed reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.
The development of new chiral ligands from readily available chiral building blocks like this compound is a continuous effort in the field of asymmetric synthesis. The modular nature of its synthesis would allow for the creation of a library of related ligands with tunable steric and electronic properties, which could then be screened for optimal performance in various catalytic applications.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Stereoisomeric Properties
Quantum chemical calculations are fundamental in elucidating the properties of stereoisomers. For (R)-1-Hydroxy-2-methyl-3-pentanone and its enantiomer, (S)-1-Hydroxy-2-methyl-3-pentanone, methods like Density Functional Theory (DFT) and ab initio calculations can predict their structures and relative energies.
A key aspect of studying stereoisomers is to determine their relative stability. While enantiomers possess identical energies in an achiral environment, the presence of other chiral molecules or chiral environments can lead to differences in interactions. Computational methods can model these interactions. For diastereomers, which are not mirror images, energy differences can be directly calculated.
An illustrative example of calculated thermochemical data for a related alpha-hydroxy ketone is presented below.
Table 1: Illustrative Calculated Thermochemical Properties for an Alpha-Hydroxy Ketone (based on 3-hydroxy-2-butanone).
This table is illustrative and based on data for a structurally similar compound.
| Property | Calculated Value (kcal/mol) | Method |
| Standard Enthalpy of Formation (298 K) | -95.5 ± 1.5 | B3LYP/6-311++G(d,p) |
Data adapted from a computational study on 3-hydroxy-2-butanone. scispace.com
Conformational Analysis and Energy Landscapes of this compound
The flexibility of the alkyl chain and the presence of hydroxyl and carbonyl groups in this compound give rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them.
A critical feature in the conformational landscape of alpha-hydroxy ketones is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. nist.govnih.gov This interaction can significantly stabilize certain conformers, creating a pseudo-five-membered ring structure. Computational studies on similar molecules have shown that such hydrogen bonds are a dominant factor in determining the most stable conformations. datapdf.comnih.gov
The conformational energy surface can be mapped by systematically rotating key dihedral angles (e.g., around the C-C bonds) and calculating the energy at each point. This allows for the identification of local and global energy minima, which correspond to stable conformers, and the transition states that connect them. For this compound, rotations around the C2-C3 and C1-C2 bonds would be of particular interest.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step mechanism of chemical reactions. For a molecule like this compound, this could involve studying its formation, such as through an aldol (B89426) reaction, or its subsequent reactions, like oxidation or reduction.
Theoretical investigations of reaction mechanisms typically involve locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy barrier, a key determinant of the reaction rate. Methods like DFT are commonly used to optimize the geometries of reactants, products, and transition states. scispace.com
For example, a computational study on the reaction of 3-hydroxy-2-butanone with the hydroxyl radical (OH) has detailed the potential energy surface for hydrogen abstraction from different sites on the molecule. scispace.com Such a study for this compound would identify the most likely sites of radical attack and the associated energy barriers for each pathway.
Table 2: Illustrative Calculated Relative Energies for Reaction Intermediates and Transition States (in kcal/mol).
This table is illustrative and based on data for the reaction of 3-hydroxy-2-butanone with an OH radical.
| Species | Relative Energy (BHandHLYP) | Relative Energy (CCSD(T)) |
| Reactants | 0.00 | 0.00 |
| Pre-reactive Complex | -4.10 | -5.20 |
| Transition State (H-abstraction from C-H) | 0.55 | -1.09 |
| Post-reactive Complex | -18.50 | -20.10 |
| Products | -16.00 | -17.80 |
Energies are relative to the reactants and adapted from a computational study on 3-hydroxy-2-butanone. scispace.com
Prediction of Stereoselectivity in Chemical Transformations
One of the most significant applications of computational chemistry in organic synthesis is the prediction and rationalization of stereoselectivity. For reactions that produce this compound, such as the asymmetric aldol condensation, computational models can be used to predict which stereoisomer will be the major product.
This is achieved by calculating the energies of the transition states leading to the different stereoisomeric products (e.g., the (R) and (S) enantiomers, or different diastereomers). According to transition state theory, the product that is formed through the lower energy transition state will be the major product. The difference in the activation energies of the competing transition states (ΔΔG‡) can be used to predict the enantiomeric or diastereomeric ratio.
Computational studies on aldol reactions have successfully used DFT to model the transition states and explain the observed stereoselectivity. scispace.comrsc.org These models often consider the role of the catalyst, solvent, and the specific conformations of the reactants in determining the facial selectivity of the reaction.
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a solvent.
In an MD simulation, the motion of a large number of molecules is simulated over time by solving Newton's equations of motion. The forces between the atoms are typically described by a force field, which is a set of parameters that approximate the potential energy surface. For more accurate simulations, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed, where the chemically active region is treated with quantum mechanics and the surrounding environment with a classical force field. nih.gov
An MD simulation of this compound in a solvent like water would provide detailed information about its solvation structure, including the number and geometry of hydrogen bonds formed between the molecule and surrounding water molecules. It would also reveal the dynamics of these interactions and the conformational changes of the molecule in solution. Such simulations are crucial for understanding how the solvent influences the molecule's properties and reactivity.
Advanced Analytical and Characterization Methodologies
Chiral Chromatographic Techniques for Enantiomeric Purity Determination
The separation of enantiomers, which have identical physical properties in an achiral environment, necessitates the use of a chiral environment. Chiral chromatography is the cornerstone for determining the enantiomeric excess (e.e.) of a chiral compound. This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive.
Chiral Gas Chromatography (GC) Method Development
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. The development of a robust chiral GC method for (R)-1-Hydroxy-2-methyl-3-pentanone involves the careful selection of a chiral stationary phase and the optimization of chromatographic parameters.
Cyclodextrin-based CSPs are widely used for the chiral separation of a variety of compounds, including ketones and alcohols. gcms.czchromatographyonline.com These cyclic oligosaccharides possess a chiral cavity, leading to differential interactions with the enantiomers of an analyte. For a molecule like 1-hydroxy-2-methyl-3-pentanone, derivatized cyclodextrins such as permethylated or acetylated beta- and gamma-cyclodextrins are often employed. gcms.czchromatographyonline.com
The method development process would involve screening a variety of chiral columns with different cyclodextrin (B1172386) derivatives to identify the one that provides the best resolution. For instance, in the analysis of related chiral flavor compounds, a chiral column with a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase has been successfully used. researchgate.net The selection of the carrier gas (e.g., hydrogen or helium), the temperature program, and the injector and detector temperatures are all critical parameters that need to be optimized to achieve baseline separation of the (R)- and (S)-enantiomers. gcms.cz
Table 1: Illustrative Chiral GC Method Parameters for the Separation of Hydroxy Ketone Enantiomers
| Parameter | Condition | Rationale |
| Column | Cyclodextrin-based Chiral Capillary Column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides a chiral environment for enantiomeric separation. |
| Carrier Gas | Hydrogen or Helium | Choice of carrier gas affects efficiency and analysis time. |
| Oven Program | Isothermal or Gradient (e.g., 60°C for 2 min, then ramp to 180°C at 5°C/min) | Optimized temperature program is crucial for resolution and peak shape. |
| Injector Temp. | 250°C | Ensures complete volatilization of the sample. |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |
| Detector Temp. | 250°C | Prevents condensation of the analytes. |
This table presents a typical starting point for method development for a compound like this compound, based on established methods for similar analytes.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable technique for enantiomeric purity determination, offering a wide range of chiral stationary phases and mobile phase conditions. nih.gov For non-volatile or thermally labile compounds, HPLC is often the method of choice.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and are used in a significant majority of chiral separations. windows.net These CSPs can be operated in normal-phase, reversed-phase, or polar organic modes, providing a broad scope for method development. phenomenex.com The choice of mobile phase is critical; for instance, in normal phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. nih.gov The addition of small amounts of additives can also significantly influence the separation. nih.gov
The development of a chiral HPLC method for this compound would involve screening columns such as Chiralpak® or Lux® series with various mobile phase compositions to achieve optimal separation. windows.netphenomenex.com In some cases, derivatization of the hydroxyl or keto group might be necessary to enhance the interaction with the CSP and improve resolution. chromatographyonline.com
Table 2: General Strategy for Chiral HPLC Method Screening
| Mobile Phase Mode | Typical Solvents | Column Types to Screen |
| Normal Phase | Hexane/Isopropanol, Hexane/Ethanol | Polysaccharide-based (e.g., Lux Cellulose-1, Chiralpak AD-H) |
| Reversed Phase | Acetonitrile/Water, Methanol/Water with buffers | Polysaccharide-based (e.g., Lux Cellulose-2, Chiralpak IG-3) |
| Polar Organic | Acetonitrile, Methanol, Ethanol | Polysaccharide-based (e.g., Lux Amylose-2, Chiralpak IA) |
This table outlines a systematic approach to chiral HPLC method development applicable to this compound.
Spectroscopic Characterization for Stereochemical Assignment
While chromatography is excellent for separating and quantifying enantiomers, spectroscopic techniques are essential for the absolute and relative stereochemical assignment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While enantiomers are indistinguishable by NMR in an achiral solvent, diastereomers have different NMR spectra. This property can be exploited to determine enantiomeric purity by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent. nih.gov
For a β-hydroxy ketone, a simple ¹H NMR analysis can sometimes be used to assign the relative stereochemistry by examining the coupling patterns of the protons on the carbon adjacent to the carbonyl group. nih.gov For instance, the analysis of the ABX patterns for the α-methylene unit can provide information about the relative orientation of the hydroxyl and methyl groups. nih.gov
Alternatively, derivatization with a chiral reagent, such as Mosher's acid or a chiral lanthanide shift reagent, can be used to create diastereomeric esters or complexes, which will exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric excess. nih.gov
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that measure the differential absorption of left and right circularly polarized light. researchgate.net These techniques are exceptionally powerful for determining the absolute configuration of chiral molecules in solution. researchgate.net
The ECD spectrum, which corresponds to the UV-Vis region, provides information about the electronic transitions of the chromophores in the molecule. The VCD spectrum, in the infrared region, provides information about the vibrational modes. researchgate.net By comparing the experimentally measured VCD and ECD spectra with those predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. nih.gov
Advanced Mass Spectrometry Techniques for Isomeric Differentiation
Standard mass spectrometry (MS) cannot distinguish between enantiomers. However, advanced MS techniques, particularly when coupled with chromatography and employing tandem mass spectrometry (MS/MS or MSⁿ), can be used to differentiate isomers, including diastereomers and even enantiomers under certain conditions. lcms.cz
For isomeric differentiation, techniques like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Ultraviolet Photodissociation (UVPD) can be employed. lcms.cz These methods generate unique fragmentation patterns for different isomers, which can serve as a fingerprint for their identification. For example, in a study of isomeric hydroxy steroids, GC/MS/MS was used to generate specific fragment ions that could distinguish between the different positional isomers after derivatization. researchgate.net The differentiation of isomers can also be enhanced through derivatization that introduces a site-specific fragmentation pathway. nih.gov
Table 3: Overview of Spectroscopic and Advanced MS Techniques
| Technique | Principle | Application for this compound |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. | Determination of enantiomeric purity. |
| ¹H NMR Analysis | Analysis of coupling constants and chemical shifts. | Determination of relative stereochemistry (diastereomeric purity). nih.gov |
| VCD/ECD Spectroscopy | Differential absorption of circularly polarized light. | Assignment of absolute configuration. researchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Isomer-specific fragmentation patterns. | Differentiation from structural and positional isomers. researchgate.netlcms.cz |
Hyphenated Techniques in Analytical Chemistry
Hyphenated techniques provide a powerful approach for the analysis of complex mixtures by combining the separation power of chromatography with the identification capabilities of spectroscopy. nih.gov For a chiral compound like this compound, these methods are not only able to quantify its presence but also to provide crucial information about its three-dimensional structure and enantiomeric purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. In this method, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.
For this compound, a volatile α-hydroxy ketone, GC-MS analysis would provide information on its retention time, which is characteristic under specific chromatographic conditions, and its mass spectrum, which confirms its molecular weight and structural features. While standard GC columns cannot separate enantiomers, the mass spectrum of this compound would be identical to its (S)-enantiomer and the racemic mixture.
Research Findings: While specific experimental GC-MS data for this compound is not readily available in the reviewed literature, analysis of analogous compounds is well-documented. For instance, studies on volatile compounds in roasted coffee have identified numerous ketones and alcohols, demonstrating the utility of GC-MS in complex matrices. uii.ac.idnih.govmdpi.com The analysis of similar chiral hydroxy ketones has been achieved using multidimensional GC-MS, which allows for the separation of enantiomers by using a chiral column as the second dimension.
Predicted mass spectrometry data for 1-hydroxy-2-methyl-3-pentanone suggests several possible adducts that could be observed in an electrospray ionization (ESI) source, which is more commonly associated with LC-MS but can be informative.
Interactive Table: Predicted Collision Cross Section Data for 1-Hydroxy-2-methyl-3-pentanone Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 117.09101 | 124.6 |
| [M+Na]⁺ | 139.07295 | 131.3 |
| [M-H]⁻ | 115.07645 | 123.7 |
| [M+NH₄]⁺ | 134.11755 | 146.6 |
| [M+K]⁺ | 155.04689 | 131.4 |
| [M+H-H₂O]⁺ | 99.080990 | 120.6 |
| Data sourced from PubChem predictions and is illustrative for ionization behavior. uni.lu |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not volatile enough for GC. The separation in LC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. The eluting compounds are then detected by a mass spectrometer. For chiral analysis, a chiral stationary phase (CSP) is typically employed to separate the enantiomers.
Research Findings: The analysis of chiral compounds by LC-MS is a well-established field. nih.gov For this compound, an LC-MS method using a chiral column would be the preferred approach for determining enantiomeric purity. The mass spectrometer would confirm the identity of the eluting peaks as the target compound. While specific application notes for this exact compound are scarce, the principles for method development are clear. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving enantiomeric separation.
Gas Chromatography-Infrared Spectroscopy (GC-IR)
GC-IR combines the separation capabilities of gas chromatography with the structural elucidation power of infrared spectroscopy. As compounds elute from the GC column, they pass through a light pipe where they are irradiated with infrared light. The resulting IR spectrum provides information about the functional groups present in the molecule. GC-IR is particularly adept at distinguishing between isomers, including structural isomers and stereoisomers, which can be challenging for MS alone. clhc.nllabmanager.combohrium.comojp.gov
Research Findings: GC-IR is a powerful tool for isomer-specific analysis. For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups. The exact position of these bands can provide clues about the molecular structure. While a full experimental spectrum for this specific compound is not available, typical absorption ranges for its functional groups are well-known.
Interactive Table: Expected Infrared Absorption Bands for 1-Hydroxy-2-methyl-3-pentanone
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | ~3600-3200 (broad) |
| Carbonyl (C=O) | C=O stretch | ~1715 (for an aliphatic ketone) |
| Alkyl (C-H) | C-H stretch | ~2950-2850 |
| These are general expected ranges and can vary based on the specific molecular environment. |
The combination of retention time from the GC and the specific IR spectrum would provide a high degree of confidence in the identification of 1-hydroxy-2-methyl-3-pentanone. To differentiate the (R) and (S) enantiomers, a chiral GC column would be necessary. The resulting separated enantiomers would, however, exhibit identical IR spectra.
Occurrence, Biological Interactions, and Environmental Transformations
Identification and Characterization in Natural Products and Extracts
(R)-1-Hydroxy-2-methyl-3-pentanone is a chiral alpha-hydroxy ketone. While specific documentation of its isolation from natural products is not extensively reported in scientific literature, the presence of structurally similar alpha-hydroxy ketones in various natural sources suggests potential, yet unconfirmed, occurrences. For instance, related hydroxy ketones have been identified as flavor and aroma constituents in a variety of food products and natural extracts.
Alpha-hydroxy ketones, as a class of compounds, are recognized as valuable intermediates and synthons for the production of pharmaceuticals, pheromones, and foodstuff. Their synthesis can be achieved through chemical methods such as ozonolysis, transition metal catalysis, and selective diol oxidation, though these methods can be costly and may use toxic reagents.
The following table provides examples of similar alpha-hydroxy ketones that have been identified in natural products, highlighting the possibility of this compound's existence in nature.
| Compound Name | Natural Source(s) |
| 3-Hydroxy-2-pentanone | Found in beer and asparagus. |
| 2-Hydroxy-5-methyl-3-hexanone | A characteristic component of eucalyptus honeys. researchgate.netresearchgate.net |
| Diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) | Identified in roasted chicken. thegoodscentscompany.com |
This table is interactive. Click on the headers to sort the data.
Role as a Precursor or Metabolite in Biochemical Pathways
Direct evidence for the specific role of this compound in biochemical pathways is limited. However, the metabolism of structurally related ketones provides insights into its potential metabolic fate. For example, studies on the metabolism of 3-pentanone under inflammatory conditions have shown its connection to branched-chain keto acid (BCKA) catabolism, which can lead to the formation of propionyl-CoA. nih.gov It is plausible that this compound could be an intermediate or a byproduct of similar metabolic processes involving branched-chain amino acids.
Alpha-hydroxy ketones are also known intermediates in the biocatalytic synthesis of valuable enantiopure vicinal diols. nih.gov Enzymes such as butanediol (B1596017) dehydrogenases can catalyze the reduction of alpha-diketones to alpha-hydroxy ketones and further to diols. nih.gov This suggests that this compound could serve as a precursor in microbial metabolic pathways for the synthesis of (2R,3R)-2-methyl-1,3-pentanediol.
The following table summarizes the potential roles of this compound as a precursor or metabolite based on the functions of similar compounds.
| Potential Role | Biochemical Pathway | Related Compounds |
| Intermediate | Branched-chain amino acid catabolism | 3-Pentanone |
| Precursor | Synthesis of vicinal diols | 2,3-Pentanedione, 2,3-Hexanedione |
This table is interactive. Users can filter the data by entering keywords in the search box.
Involvement in Maillard Reactions and Flavor Chemistry
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary source of flavor and aroma compounds in cooked foods. nih.govwikipedia.org This complex series of reactions generates a wide array of heterocyclic compounds, including ketones, which are significant contributors to the sensory properties of food. nih.gov
While the direct formation of this compound in Maillard reactions has not been explicitly documented, the generation of various alpha-hydroxy ketones is a known outcome of these reactions. These compounds can be formed through the degradation of Amadori or Heyns rearrangement products. sandiego.edu The structure of this compound suggests it could be formed from the reaction of a five-carbon sugar (a pentose) with an amino acid, followed by subsequent rearrangement and fragmentation.
Alpha-hydroxy ketones are recognized as important flavoring compounds. nih.gov For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) imparts a caramel-like, sweet flavor to many foods. imreblank.ch The flavor profile of this compound is not well-characterized, but based on its structure, it is likely to contribute to the sweet, caramel, or fruity notes in thermally processed foods.
Atmospheric Chemistry and Environmental Degradation Pathways
The environmental fate of this compound is primarily determined by its reactions in the atmosphere. The main degradation pathways for volatile organic compounds (VOCs) like this alpha-hydroxy ketone are photolysis and reaction with atmospheric oxidants, principally the hydroxyl (OH) radical.
Studies on the atmospheric chemistry of the structurally similar 2-methyl-3-pentanone (B165389) indicate that it is removed from the troposphere by both photolysis and reaction with OH radicals, with an estimated atmospheric lifetime of 1-2 days. nih.gov The presence of a hydroxyl group in this compound is expected to increase its reactivity towards OH radicals, likely leading to a shorter atmospheric lifetime.
The reaction with OH radicals can proceed via hydrogen abstraction from different sites on the molecule. The C-H bonds adjacent to the hydroxyl and carbonyl groups are particularly susceptible to abstraction. The subsequent reactions of the resulting alkyl radicals with molecular oxygen (O2) would lead to the formation of peroxy radicals (RO2). These peroxy radicals can then react with nitric oxide (NO) or other radical species to form a variety of degradation products, including smaller carbonyl compounds and organic nitrates.
The photolysis of ketones is also a significant atmospheric removal process. nih.gov For this compound, absorption of solar radiation can lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group (Norrish Type I and Type II reactions), resulting in the formation of smaller, more volatile organic compounds.
A study on the atmospheric degradation of 4-hydroxy-4-methyl-2-pentanone with OH radicals determined a rate coefficient of (4.5 ± 1.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, suggesting that such compounds can contribute to photochemical pollution on a local or regional scale. researchgate.net
Enzyme Substrate Specificity and Mechanistic Interactions (excluding direct biological activity/therapeutic effects)
The chiral nature of this compound points towards stereoselective enzymatic synthesis as a primary route for its production. Several classes of enzymes, particularly oxidoreductases, have been shown to catalyze the reduction of prochiral alpha-diketones to chiral alpha-hydroxy ketones with high enantioselectivity. nih.govgoogle.com
Enzymes from the acetic acid bacterium Gluconobacter oxydans have been identified that catalyze the regioselective and stereoselective reduction of α-ketocarbonyl compounds. google.com These enzymes, belonging to the aldo-keto reductase family, typically utilize NADPH as a cofactor. For α-diketones, the reduction often occurs at the carbonyl group adjacent to the shorter alkyl chain. google.com Thus, an enzyme with appropriate specificity could reduce 2-methyl-1,3-pentanedione to this compound.
Similarly, butanediol dehydrogenase from Bacillus clausii has been shown to be (R)-selective in the reduction of its physiological substrate, diacetyl, to (R)-acetoin. nih.gov This enzyme also acts on a range of other aliphatic diketones, such as 2,3-pentanedione and 2,3-hexanedione, producing the corresponding (R)-alpha-hydroxy ketones. nih.gov This suggests that a substrate like 2-methyl-1,3-pentanedione could be a suitable substrate for this or a similar enzyme to produce this compound.
The substrate specificity of these enzymes is determined by the three-dimensional structure of their active site, which accommodates the substrate in a specific orientation, allowing for the stereoselective transfer of a hydride ion from the cofactor (e.g., NADPH) to one face of the carbonyl group.
The following table details enzymes capable of producing chiral alpha-hydroxy ketones and their relevant characteristics.
| Enzyme/Enzyme Class | Source Organism | Substrate Examples | Product Type | Cofactor |
| Oxidoreductases (Gox0644, Gox1615) | Gluconobacter oxydans | 2,3-Pentanedione, Phenylglyoxal | α-Hydroxy ketones | NADPH google.com |
| Butanediol Dehydrogenase (BcBDH) | Bacillus clausii | 2,3-Pentanedione, 2,3-Hexanedione | (R)-α-Hydroxy ketones | NADH |
| Aldo-Keto Reductases (AKRs) | Various | Phospholipid aldehydes | Reduced alcohols | NADPH nih.gov |
This is an interactive data table. You can search for specific enzymes or organisms.
Q & A
Q. What are the established synthetic routes for (R)-1-Hydroxy-2-methyl-3-pentanone?
The Mukaiyama aldol reaction is a primary method, utilizing organolanthanide reagents to condense benzaldehyde with a ketone precursor. Gong (1989) demonstrated 95% conversion efficiency, with syn/anti diastereomer ratios (65:35) determined via H NMR analysis of the crude product . Key steps include:
- Reagent selection : Lanthanide-based catalysts for regioselective enolate formation.
- Workup : Isolation via column chromatography and characterization using spectroscopic methods.
Q. How is the stereochemical configuration of this compound confirmed experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:
- H NMR signals at δ 4.77 (d, J = 8 Hz) and δ 7.22 (s, 5H) confirm aromatic and hydroxyl proton environments .
- Coupling constants and splitting patterns distinguish syn (e.g., δ 3.07–3.40 m for axial protons) and anti isomers.
Q. What physicochemical properties are essential for handling this compound in laboratory settings?
While direct data for this compound is limited, analogous ketones (e.g., 3-methyl-2-pentanone) exhibit:
- Boiling point : ~139–145°C (similar to ).
- Density : ~0.913–0.916 g/cm³ (extrapolated from cyclopentanone derivatives in ).
- Solubility : Polar aprotic solvents (e.g., DMSO) are recommended for reactions .
Advanced Research Questions
Q. How can diastereomeric excess (de) be optimized during synthesis?
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (syn isomers), while prolonged reaction times may shift equilibria.
- Chiral auxiliaries : Use tert-butyl or benzyl groups to stabilize transition states, as seen in Gong’s work with tert-butyldimethylsilyl (TBS) protection .
- Catalyst tuning : Adjust lanthanide metal coordination (e.g., Eu vs. Yb) to modulate enantioselectivity.
Q. What advanced separation techniques resolve (R)- and (S)-enantiomers?
- Chiral chromatography : Employ cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol gradients.
- Derivatization : Convert enantiomers to diastereomers using chiral acids (e.g., Mosher’s acid) for easier separation via standard LC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
